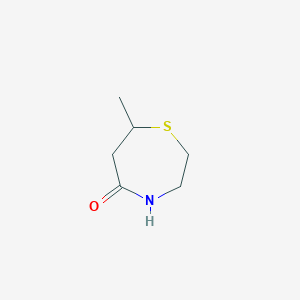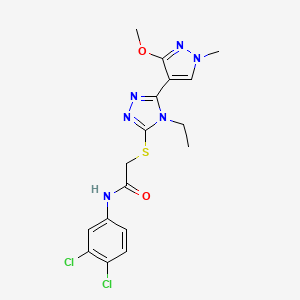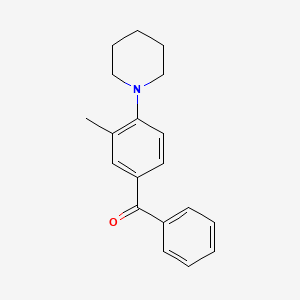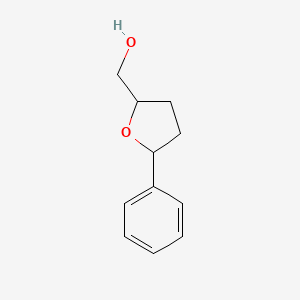![molecular formula C15H11F3N4O B2835857 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1808895-24-0](/img/structure/B2835857.png)
2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the cyano, trifluoromethyl, and amide groups. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .科学的研究の応用
Enzyme Inhibition and Antirheumatic Applications
One of the primary scientific research applications of compounds structurally related to 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. Such inhibition has therapeutic implications in antirheumatic drugs and immunosuppression. Leflunomide and its active metabolite A77-1726, which share functional groups with the specified compound, have been shown to exhibit promising disease-modifying antirheumatic effects and are currently in clinical trials. These compounds, including malononitrilamides MNA279 and MNA715, block allograft and xenograft rejection in animals by inhibiting mitochondrial DHODH, leading to reduced pyrimidine nucleotide pools essential for immune cell functions (Knecht & Löffler, 1998).
Synthesis of Bicyclic and Heterocyclic Compounds
Research into this compound and related structures has contributed significantly to synthetic chemistry, particularly in the creation of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives. These compounds are synthesized from N-cyanolactam 2-imines, which act as versatile NCNC building blocks for partially saturated bicyclic compounds. Such reactions afford a wide range of derivatives with potential applications in pharmaceuticals and materials science (Pätzel, Bohrisch, & Liebscher, 1991).
Novel Drug Design and Antiviral Agents
Another area of application is in the design and synthesis of novel drug molecules, particularly dihydropyrimidinone derivatives containing the imidazole moiety. These compounds have been synthesized in excellent yields via an efficient and simple method, showcasing the versatility of the core structure in drug development. Such derivatives are crucial for exploring new therapeutic avenues, including antiviral and anticancer agents (Bhat et al., 2019).
Metabolic Pathway Inhibition
Compounds related to this compound, such as HR325, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK) and have shown promise in modulating immune responses by inhibiting stimulated Jurkat cell adenosine 3',5'-cyclic monophosphate synthesis. This suggests potential applications in treating disorders associated with overactive immune responses (Ghosh et al., 2000).
Safety and Hazards
作用機序
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Result of Action
Compounds that regulate the pi3k/akt/mtor signaling pathway can potentially control tumor growth, proliferation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
特性
IUPAC Name |
2-cyano-3-(1-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-22-8-13(20-9-22)5-10(7-19)14(23)21-12-4-2-3-11(6-12)15(16,17)18/h2-6,8-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNDBACFQFUBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)


![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)





![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)

![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)
